molecular formula C14H11ClO3 B1299591 2-[(2-Chlorobenzyl)oxy]benzoic acid CAS No. 52803-70-0

2-[(2-Chlorobenzyl)oxy]benzoic acid

Cat. No. B1299591
CAS RN: 52803-70-0
M. Wt: 262.69 g/mol
InChI Key: WIMYONIKOLZLBM-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)oxy]benzoic acid, also known as 2-CBA, is an organic compound that belongs to the class of aromatic carboxylic acids. It is a white to pale yellow crystalline solid with a molecular weight of 252.57 g/mol. 2-CBA is primarily used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. It is also used in the production of certain catalysts, surfactants, and other industrial chemicals. 2-CBA is a versatile compound with a wide range of applications in the chemical industry.

Scientific Research Applications

Thermodynamic Study of Benzoic and Chlorobenzoic Acids

Benzoic acid, including its chlorobenzoic derivatives, serves as a model compound in pharmaceutical research for drug substances. A study by Reschke et al. (2016) utilized the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model the phase behavior of aqueous and organic solutions containing benzoic acid and its derivatives. This modeling approach aids in screening solubility and predicting phase equilibria in mixtures containing pharmaceuticals, highlighting the significance of these compounds in process design for drug development and manufacturing (Reschke, T., Zherikova, K., Verevkin, S., & Held, C., 2016).

Synthesis and Antibacterial Effects of Chlorobenzoic Acid Derivatives

Research by Mays Neamah M and Ibtissam K Jassim (2022) on 4-((4-chlorobenzoyl)oxy) benzoic acid led to the synthesis of new thiazole heterocycles. These compounds, derived from Schiff base formations, exhibited antimicrobial, anti-inflammatory, and analgesic activities. Such studies underline the potential of 2-[(2-Chlorobenzyl)oxy]benzoic acid derivatives in developing new therapeutic agents with various pharmacological activities (Mays Neamah M & Ibtissam K Jassim, 2022).

Analyzing Oxidation Mechanisms

The oxidation mechanisms of benzyl para-chlorophenyl ketone, which shares structural similarities with this compound, were explored by O. A. Revkov, S. Voronina, and A. L. Perkel’ (2007). Understanding these oxidation processes contributes to the broader knowledge of how such compounds react chemically, providing insights into their stability, degradation, and potential environmental impacts. This research can guide the development of more stable and environmentally benign chemical compounds for various applications (Revkov, O. A., Voronina, S., & Perkel’, A. L., 2007).

Analgesic and Antiplatelet Activity

A study conducted by Caroline et al. (2019) on a compound closely related to this compound demonstrated its potential as a safer alternative to acetylsalicylic acid. This compound showed significant analgesic and antiplatelet activities without the gastrointestinal toxicity commonly associated with NSAIDs. Such findings suggest the utility of chlorobenzyl benzoic acid derivatives in designing new therapeutic agents that offer pain relief and cardiovascular protection with reduced side effects (Caroline et al., 2019).

Environmental and Toxicological Assessments

The study of benzoic acid derivatives, including chlorobenzoic acids, extends into environmental science and toxicology. Del Olmo, Calzada, and Nuñez (2017) reviewed the widespread use of these compounds as preservatives and flavoring agents, discussing their environmental distribution, human exposure, and potential health concerns. Such research is crucial for assessing the safety of these chemicals in our food and environment, guiding regulatory standards and practices for their safe use (del Olmo, A. D., Calzada, J., & Nuñez, M., 2017).

Safety and Hazards

The safety data sheet for “2-[(2-Chlorobenzyl)oxy]benzoic acid” indicates that it may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2-[(2-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMYONIKOLZLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368243
Record name 2-[(2-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52803-70-0
Record name 2-[(2-Chlorophenyl)methoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52803-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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